molecular formula C11H14N2O3 B11963740 2,5-Diacetylaminoanisole CAS No. 51837-64-0

2,5-Diacetylaminoanisole

Cat. No.: B11963740
CAS No.: 51837-64-0
M. Wt: 222.24 g/mol
InChI Key: FEBZNXJEDWQNOX-UHFFFAOYSA-N
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Description

2,5-Diacetylaminoanisole is an organic compound with the molecular formula C12H15NO3 It is a derivative of anisole, featuring two acetylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetylaminoanisole typically involves the acetylation of 2,5-diaminoanisole. One common method is to react 2,5-diaminoanisole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetylaminoanisole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acetylamino groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to 2,5-diaminoanisole.

    Substitution: Introduction of halogen or nitro groups onto the benzene ring.

Scientific Research Applications

2,5-Diacetylaminoanisole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diacetylaminoanisole involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2,5-Diaminoanisole: The parent compound, which lacks the acetyl groups.

    2,5-Diacetylaminotoluene: A similar compound with a methyl group instead of a methoxy group.

    2,5-Diacetylaminophenol: A related compound with a hydroxyl group instead of a methoxy group.

Uniqueness: 2,5-Diacetylaminoanisole is unique due to the presence of both acetylamino and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

CAS No.

51837-64-0

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(4-acetamido-3-methoxyphenyl)acetamide

InChI

InChI=1S/C11H14N2O3/c1-7(14)12-9-4-5-10(13-8(2)15)11(6-9)16-3/h4-6H,1-3H3,(H,12,14)(H,13,15)

InChI Key

FEBZNXJEDWQNOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)OC

Origin of Product

United States

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